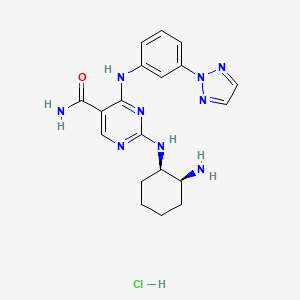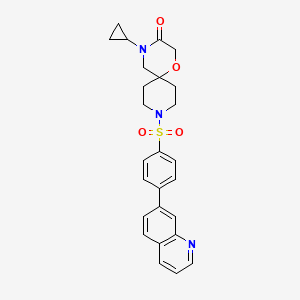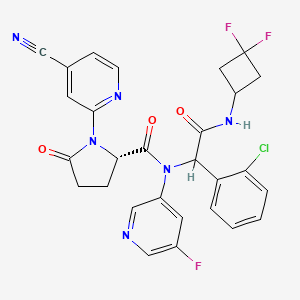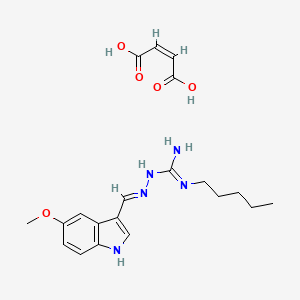
Tegaserod maleate
Descripción general
Descripción
Tegaserod maleate is a medication used to treat irritable bowel syndrome with constipation (IBS-C) in women less than 65 years of age . It increases the movement of stools (bowel movement) through the bowels and also decreases pain and discomfort in the stomach area, bloating, and constipation . Tegaserod maleate is a selective serotonin 5HT4-receptor partial agonist .
Molecular Structure Analysis
Tegaserod maleate is chemically designated as 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate . Its empirical formula is C16H23N5O·C4H4O4 . The molecular weight is 417.47 .
Physical And Chemical Properties Analysis
Tegaserod maleate is a white to off-white crystalline powder and is slightly soluble in ethanol and very slightly soluble in water . Each 1.385 mg of tegaserod as the maleate is equivalent to 1 mg of tegaserod . The molecular weight of Tegaserod maleate is 417.46 .
Relevant Papers
There are several relevant papers on Tegaserod maleate. One study found that Tegaserod maleate suppresses the growth of gastric cancer in vivo and in vitro by targeting MEK1/2 . Another paper discusses the safety and tolerability of Tegaserod in the management of irritable bowel syndrome .
Aplicaciones Científicas De Investigación
Anti-Glioblastoma Agent
Tegaserod maleate has been studied for its effects as an anti-glioblastoma agent . Research indicates it may have cytotoxic effects on human astrocytes, which are relevant to glioblastoma treatment strategies .
Gastric Cancer Chemoprevention
Studies have shown that Tegaserod maleate can significantly suppress the proliferation of gastric cancer cells in vitro and in vivo . It does this by inhibiting MEK1/2, providing theoretical support for its application in the chemoprevention of gastric cancer .
Esophageal Squamous Cell Carcinoma (ESCC) Inhibition
Tegaserod maleate has been found to inhibit ESCC proliferation both in vitro and in vivo . Proteomics analysis revealed that it suppresses the peroxisome signaling pathway, downregulating key molecules such as peroxisome membrane protein 11B (PEX11B) and peroxisome membrane protein 13 (PEX13) .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDZSSEAVLMRY-FEQFWAPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145158-71-0 (parent) | |
| Record name | Tegaserod maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189188576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tegaserod maleate | |
CAS RN |
189188-57-6 | |
| Record name | Tegaserod maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189188576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegaserod maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEGASEROD MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XNT3RF5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
ANone: Tegaserod Maleate acts as a selective serotonin 5-HT4 receptor partial agonist. [, ] This means it binds to the 5-HT4 receptor and partially activates it, leading to a range of downstream effects, primarily in the gastrointestinal tract. []
ANone: Activation of 5-HT4 receptors by Tegaserod Maleate stimulates gastrointestinal motility and secretion. [] This can improve symptoms of constipation by increasing intestinal transit time and promoting bowel movements. [, ]
ANone: Recent research suggests that Tegaserod Maleate can also suppress the MEK1/2 pathway in gastric cancer cells, leading to inhibition of their proliferation. [] Furthermore, it appears to inhibit the peroxisome pathway in esophageal squamous cell carcinoma (ESCC), specifically by downregulating PEX11B and PEX13 proteins, ultimately inhibiting ESCC proliferation. []
ANone: While the exact molecular weight is not provided in the provided abstracts, the molecular formula can be deduced from its structure as C22H28N4O4S • C4H4O4. []
ANone: Yes, several studies utilize various spectroscopic methods to characterize Tegaserod Maleate. These methods include:
- FTIR (Fourier-transform infrared spectroscopy): Used to differentiate between different crystal forms of Tegaserod Maleate. []
- Raman Spectroscopy: Also employed in differentiating crystal forms of the compound. []
- Powder X-ray Diffraction: This technique provides structural information and is used to characterize different crystal forms of Tegaserod Maleate. [, ]
- Differential Pulse Polarography: This electrochemical method has been used to quantify Tegaserod Maleate after reacting it with hydrogen peroxide. []
ANone: One study recommends storing Tegaserod Maleate tablets in a dry and cold environment for optimal stability. [] Another study found coated Tegaserod Maleate tablets remained stable at 40°C and 75% relative humidity for three months. []
ANone: The provided research focuses on Tegaserod Maleate's pharmaceutical properties, and there is no mention of its catalytic properties or applications in the context of chemical reactions.
ANone: None of the provided research abstracts utilize computational chemistry methods or QSAR modeling for Tegaserod Maleate.
ANone: While the provided research doesn't delve into detailed SAR studies, it's stated that Tegaserod Maleate is structurally similar to serotonin but possesses only one-fifth of its intrinsic activity. [] This suggests that modifications to the structure can impact its potency and potentially its selectivity for different serotonin receptor subtypes.
ANone: Various formulation approaches have been investigated for Tegaserod Maleate, including:
- Colon-Targeted Delivery Systems: Researchers are developing systems that protect the drug from degradation and release it specifically in the colon. [, , , , , ] These systems often utilize pH-sensitive polymers like Eudragit L100 and S100 or time-dependent release mechanisms using polymers like HPMC. [, , ]
- Microspheres: Tegaserod Maleate microspheres have been developed using sodium alginate and tamarind seed polysaccharide for controlled release. [, ]
- Dispersible Tablets: A bioequivalence study evaluated Tegaserod Maleate dispersible tablets in healthy volunteers. []
ANone: Multiple studies have investigated the pharmacokinetics of Tegaserod Maleate:
- Absorption: Tegaserod Maleate reaches peak plasma concentration (Cmax) approximately 1 hour after oral administration. [, ]
- Excretion: The elimination half-life (t1/2β) of Tegaserod Maleate ranges from 2.92 to 3.81 hours. []
ANone: Research indicates that within a dosage range of 4-12 mg, both the area under the curve (AUC) and Cmax of Tegaserod Maleate demonstrate good linearity. [] This implies that the drug's exposure increases proportionally with the dose within this range.
ANone: Yes, researchers have used a patient-derived xenograft (PDX) mouse model to demonstrate Tegaserod Maleate's ability to suppress tumor growth in vivo. [, ] This model allows for studying the drug's effects in a setting that more closely mimics human tumor biology.
ANone: The provided research does not mention specific resistance mechanisms to Tegaserod Maleate or its cross-resistance with other compounds.
ANone: While one abstract mentions diarrhea as the most common adverse effect of Tegaserod Maleate, [] this Q&A section focuses on the scientific aspects of the compound and excludes information about drug side effects or contraindications.
ANone: Please refer to the answer provided for question 7 in the "Stability and Formulation" section for information regarding drug delivery and targeting strategies.
ANone: The provided research does not mention any specific biomarkers associated with Tegaserod Maleate treatment response or adverse effects.
ANone: Various analytical methods have been utilized for characterizing and quantifying Tegaserod Maleate:
- Spectroscopic methods: As previously discussed, FTIR, Raman Spectroscopy, and Powder X-ray Diffraction have been used for structural characterization and differentiation of crystal forms. [, ]
- Chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is used for quantifying Tegaserod Maleate in various matrices, including bulk drug, tablets, and plasma. [, , , ]
- Gas Chromatography (GC): This technique, coupled with a flame ionization detector (FID), allows for quantifying residual organic solvents in Tegaserod Maleate samples. []
ANone: The provided research does not contain information regarding the environmental impact or degradation of Tegaserod Maleate.
ANone: Research shows that Tegaserod Nicotinate salt exhibits a six-fold increase in aqueous solubility compared to the marketed Tegaserod Maleate form A (Zelnorm). [] This highlights the impact of salt formation on the compound's solubility, which can be crucial for its bioavailability.
ANone: Yes, several studies investigating different formulations of Tegaserod Maleate, including microcapsules, compressed microcapsules, and modified tablets, include assessments of their in vitro dissolution profiles. [] These studies aim to evaluate how different formulation strategies impact the drug's release from the dosage form.
ANone: The studies employing analytical methods for quantifying Tegaserod Maleate often mention validating these methods. [, , , , ] Validation typically involves assessing the method's:
ANone: While not explicitly discussed, the development and validation of analytical methods for quantifying Tegaserod Maleate in various matrices, as reported in the research, are essential aspects of quality control and assurance. [, , , , ] These methods ensure the consistency, safety, and efficacy of the drug substance and drug product throughout development, manufacturing, and distribution.
ANone: The provided research focuses primarily on the pharmacological and pharmaceutical aspects of Tegaserod Maleate and does not provide information related to questions 20 through 26.
ANone:
- Drug Approval: Tegaserod Maleate (Zelnorm) was the first selective 5-HT4 receptor partial agonist approved by the FDA for the short-term treatment of irritable bowel syndrome (IBS) in women whose primary bowel symptom is constipation. []
- Synthesis Improvement: Researchers developed an improved synthesis method for Tegaserod Maleate, making it more efficient for industrial production. []
- Discovery of New Crystal Forms: Studies identified and characterized different crystalline forms of Tegaserod Maleate, including a monohydrate form, which may have implications for solubility and bioavailability. [, ]
- Exploration of New Applications: Beyond IBS, recent research has explored the potential of Tegaserod Maleate in treating cancer, highlighting its ability to inhibit the growth of gastric and esophageal cancer cells. [, ]
ANone: Tegaserod Maleate research benefits from the synergy of various disciplines:
- Pharmacology: Elucidating the drug's mechanism of action through its interaction with the 5-HT4 receptor and other signaling pathways. [, , , ]
- Pharmaceutics: Developing various formulations to optimize drug delivery, enhance solubility, and achieve targeted release. [, , , , , , , ]
- Analytical Chemistry: Developing and validating sensitive and specific methods for the quantification and characterization of Tegaserod Maleate. [, , , , , , ]
- Oncology: Exploring the drug's anti-proliferative effects on cancer cells, opening new avenues for its potential therapeutic applications. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




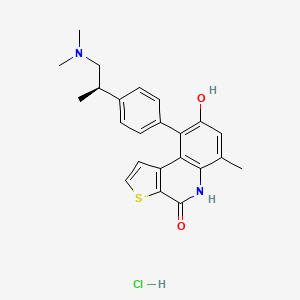
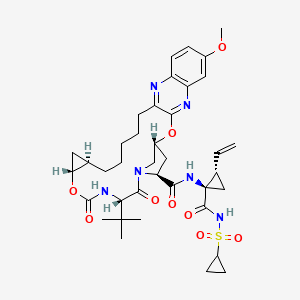
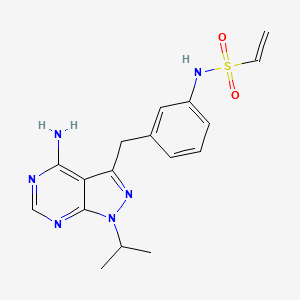
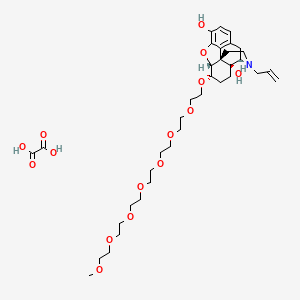
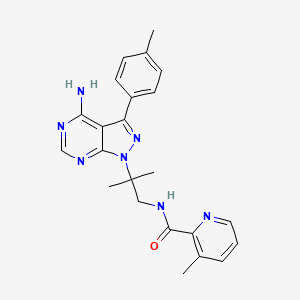
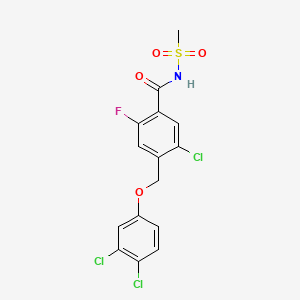
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)


